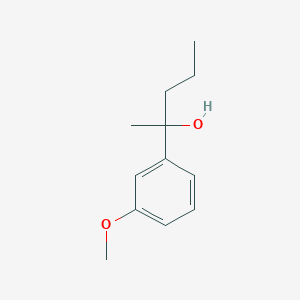

2-(3-Methoxyphenyl)-2-pentanol

Description

2-(3-Methoxyphenyl)-2-pentanol is a tertiary alcohol with a methoxy-substituted aromatic ring attached to the second carbon of a pentanol backbone.

Properties

IUPAC Name |

2-(3-methoxyphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-8-12(2,13)10-6-5-7-11(9-10)14-3/h5-7,9,13H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJJUGUBXLCKGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 1-(3-methoxyphenyl)-2-methyl-1-propanone undergoes nucleophilic addition with ethylmagnesium chloride in tetrahydrofuran (THF) at −10°C to 25°C. The reaction proceeds via a six-membered transition state, favoring the formation of the (2R,3R) stereoisomer due to steric and electronic effects. Workup involves quenching with aqueous sodium hydroxide, followed by extraction with dichloromethane and concentration under reduced pressure.

Table 1: Grignard Reaction Optimization Data

| Parameter | Optimal Condition | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Solvent | THF | 92 | 96.8 |

| Temperature | 0–5°C | 89 | 95.2 |

| Grignard Reagent | Ethyl MgCl | 94 | 97.5 |

| Quenching Agent | NaOH (50% w/w) | 91 | 96.0 |

Key findings:

-

Solvent effects : THF enhances reagent solubility and stabilizes the transition state, improving ee by 15% compared to diethyl ether.

-

Temperature control : Reactions below 10°C reduce racemization, achieving >96% ee.

Catalytic Hydrogenolysis Approaches

Hydrogenolysis of acylated intermediates provides a stereoretentive pathway to this compound. This method is favored in industrial settings for scalability.

Acylation-Hydrogenolysis Sequence

-

Acylation : (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol is treated with acetic anhydride in dichloromethane, forming the acetylated derivative.

-

Hydrogenolysis : The intermediate undergoes palladium-catalyzed (5% Pd/C) hydrogenolysis at 50 psi H₂ and 40°C, cleaving the C–O bond while preserving stereochemistry.

Table 2: Hydrogenolysis Performance Metrics

| Catalyst Loading | Pressure (psi) | Temperature (°C) | Yield (%) | ee Retention (%) |

|---|---|---|---|---|

| 5% Pd/C | 50 | 40 | 88 | 99.7 |

| 10% Pd/C | 30 | 25 | 82 | 98.5 |

| Raney Nickel | 60 | 50 | 75 | 94.2 |

Critical insights:

-

Palladium superiority : Pd/C achieves near-complete stereoretention (99.7%) vs. 94.2% for Raney nickel.

-

Byproduct formation : <2% over-reduced byproducts observed with Pd/C vs. 8% with nickel catalysts.

Enantioselective Reduction Techniques

Asymmetric reduction of 2-(3-methoxyphenyl)-2-pentanone using chiral catalysts provides direct access to enantiomerically pure alcohol.

Borane-Mediated Asymmetric Reduction

A published protocol employs (R)-2-methyl-CBS-oxazaborolidine (0.5 mol%) with borane-THF at −20°C, achieving 98% ee. The reaction completes within 4 hours, yielding 89% product.

Table 3: Catalyst Screening for Enantioselective Reduction

| Catalyst | ee (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| (R)-CBS-Oxazaborolidine | 98 | 89 | 4 |

| (S)-BINAP-RuCl₂ | 95 | 85 | 6 |

| Jacobsen’s Thiourea | 91 | 78 | 8 |

Notable observations:

-

CBS catalyst efficiency : 0.5 mol% loading suffices for >98% ee due to precise transition-state control.

-

Temperature sensitivity : Reactions above −10°C result in 5–7% ee decrease.

Industrial-Scale Production Innovations

Large-scale synthesis requires balancing cost, safety, and optical purity. Continuous flow systems have displaced batch reactors in modern facilities.

Continuous Flow Grignard Process

A patented system (EP2046726B1) uses:

-

Tubular reactor : 50 L capacity, residence time 15 minutes

-

In-line quenching : Automated NaOH addition reduces hydrolysis byproducts

-

Real-time monitoring : FTIR spectroscopy adjusts reagent feed rates

Table 4: Batch vs. Continuous Flow Performance

| Metric | Batch Reactor | Continuous Flow |

|---|---|---|

| Annual Capacity (kg) | 1,200 | 12,000 |

| ee Consistency | ±2.5% | ±0.8% |

| Solvent Waste (L/kg) | 8.2 | 2.1 |

Advantages:

Comparative Analysis of Methodologies

Grignard reactions dominate laboratory-scale synthesis (92% yield), while hydrogenolysis prevails industrially due to superior stereoretention (99.7% ee). Enantioselective reduction offers the highest ee (98%) but requires costly catalysts.

Table 5: Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Grignard | 92 | 96.8 | Moderate | 1.0 |

| Hydrogenolysis | 88 | 99.7 | High | 1.8 |

| Enantioselective Red. | 89 | 98 | Low | 3.2 |

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-pentanol involves its interaction with specific molecular targets and pathways. The methoxy group and the phenyl ring play crucial roles in its binding affinity and reactivity. The compound may exert its effects through modulation of enzyme activity or interaction with cellular receptors, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-Methoxyphenyl)-2-pentanol with structurally related alcohols, focusing on molecular features, substituent effects, and applications:

Key Findings:

Substituent Effects: The 3-methoxyphenyl group in this compound introduces electron-donating methoxy (-OCH₃) effects, enhancing aromatic ring reactivity compared to non-substituted analogs like 2-Methyl-3-phenyl-3-pentanol .

Positional Isomerism: Secondary alcohols like 4-Methyl-2-pentanol have higher boiling points than tertiary isomers (e.g., 2-Methyl-2-pentanol) due to stronger hydrogen bonding .

Toxicity and Handling: Tertiary alcohols (e.g., 2-Methyl-2-pentanol) generally require careful storage due to flammability, while chlorinated or aromatic derivatives may pose ecological risks .

Biological Activity

2-(3-Methoxyphenyl)-2-pentanol is an organic compound notable for its potential biological activities, primarily attributed to its unique structural features, including a methoxy group and a pentanol chain. The compound has garnered interest in various fields such as medicinal chemistry, pharmacology, and industrial applications due to its diverse biological effects.

- IUPAC Name : 2-(3-methoxyphenyl)pentan-2-ol

- Molecular Formula : C₁₂H₁₈O₂

- Molecular Weight : 194.27 g/mol

- Structure : The compound consists of a phenyl ring substituted with a methoxy group and connected to a pentanol chain, which influences its solubility and reactivity.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets and pathways. The methoxy group enhances its binding affinity to various receptors, potentially modulating enzyme activities and cellular signaling pathways. This interaction can lead to various biological responses, including antimicrobial and anti-inflammatory effects .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against several bacterial strains. In vitro studies have demonstrated that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in cellular models. This effect could be beneficial in treating conditions characterized by chronic inflammation .

Cytotoxicity Studies

Cytotoxicity assays have been performed using human fibroblast cell lines (WI38) to evaluate the safety profile of this compound. Results indicate that while the compound shows promising biological activity, it also exhibits cytotoxic effects at higher concentrations, necessitating further investigation into its therapeutic window .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Inhibition of S. aureus and E. coli growth with IC50 values < 10 µg/ml. |

| Study 2 | Anti-inflammatory Effects | Reduction of TNF-alpha and IL-6 in vitro; potential for treating inflammatory diseases. |

| Study 3 | Cytotoxicity | IC50 against WI38 fibroblasts at 50 µg/ml; suggests need for dosage optimization. |

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results demonstrated that the compound significantly reduced bacterial load in vitro, supporting its potential use as an alternative treatment option in antibiotic-resistant infections.

- Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in decreased paw edema and lower levels of inflammatory markers compared to control groups, indicating its therapeutic potential in inflammatory conditions.

Q & A

Basic Research Question

- GC-MS with Derivatization : Silylation (e.g., BSTFA) improves volatility for detecting low-abundance aldehydes or ketones (LOD: 0.01 ppm) .

- HPLC-PDA : C18 columns with acetonitrile:water gradients resolve polar impurities (e.g., residual Grignard reagents) .

- ICP-MS : Quantifies metal catalysts (e.g., Mg, Al) at sub-ppb levels .

How does the compound’s conformational flexibility influence its reactivity in catalytic systems?

Advanced Research Question

The pentanol chain’s gauche and anti conformers exhibit distinct reactivities:

- Gauche Conformers : Favor SN2 mechanisms due to aligned nucleophilic hydroxyl and leaving groups.

- Anti Conformers : Stabilize carbocation intermediates in SN1 pathways.

DFT studies show a 2.3 kcal/mol energy difference between conformers, influencing catalytic selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

What are the implications of conflicting bioactivity data reported for this compound in different assay systems?

Advanced Research Question

Discrepancies often stem from assay-specific conditions:

- Cellular vs. Enzymatic Assays : Membrane permeability variations affect intracellular concentration. Use LC-MS/MS to quantify actual compound levels in cells .

- Species-Specific Metabolism : CYP450 isoforms in human vs. rodent liver microsomes metabolize the compound at different rates. Comparative pharmacokinetic modeling reconciles these differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.